4-Methylpyridine-3-sulfonic acid
Overview
Description
4-Methylpyridine-3-sulfonic acid is a chemical compound with the CAS number 4808-71-3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-Methylpyridine-3-sulfonic acid can be achieved through the diazotation of 3-aminopyridines, followed by the substitution of the diazo group with a sulfonyl group . This process results in the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .Physical And Chemical Properties Analysis
4-Methylpyridine-3-sulfonic acid has a molecular weight of 173.19 . It is a solid at room temperature and should be stored in an inert atmosphere . The predicted density is 1.422±0.06 g/cm3 .Scientific Research Applications
- Specific Scientific Field : Chemistry, specifically organic synthesis .
- Summary of the Application : 4-Methylpyridine-3-sulfonic acid is used as an intermediate in the synthesis of several substituted pyridine-3-sulfonyl chlorides, -sulfonic acids, and -sulfonyl amides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
- Methods of Application or Experimental Procedures : The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .
- Results or Outcomes : The synthesis of these compounds opens up possibilities for the creation of new biologically active compounds .
The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .
The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .
Safety And Hazards
4-Methylpyridine-3-sulfonic acid is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
4-methylpyridine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNKGAZLNOIECR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281045 | |
Record name | 4-methylpyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-3-sulfonic acid | |
CAS RN |
4808-71-3 | |
Record name | 4808-71-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methylpyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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